trans-Communol
Overview
Description
trans-Communol is a natural product derived from the bark of Pinus massoniana, a species of pine tree. It is a diterpenoid compound with the molecular formula C20H32O and a molecular weight of 288.47 g/mol
Mechanism of Action
Target of Action
Trans-Communol, also known as Elliotinol, is a labdane diterpenoid The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As a labdane diterpenoid, it may interact with its targets to induce certain biochemical changes . The exact nature of these interactions and the resulting changes require further investigation.
Biochemical Pathways
Labdane diterpenoids, the class of compounds to which this compound belongs, are known to be involved in a variety of biological activities . .
Result of Action
Some compounds isolated from this species showed significant inhibition of yeast α-glucosidase , suggesting potential biological activity.
Action Environment
As a natural compound isolated from Salvia cinnabarina , its action may be influenced by various factors including the growth conditions of the plant, extraction methods, and storage conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
trans-Communol can be synthesized through various chemical reactions involving the precursor compound, communic acid. The synthetic route typically involves the reduction of communic acid to form elliotinoic acid, followed by further reduction to yield elliotinol . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Industrial production of elliotinol involves the extraction of the compound from the oleoresin of Pinus massoniana. The extraction process includes solvent extraction, distillation, and purification steps to isolate elliotinol in its pure form . The extracted compound is then subjected to further purification using techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
trans-Communol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form elliotinoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The reduction of elliotinoic acid to elliotinol can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Elliotinoic acid.
Reduction: this compound.
Substitution: Various substituted derivatives of elliotinol depending on the reagents used.
Scientific Research Applications
trans-Communol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
trans-Communol is structurally similar to other diterpenoid compounds such as communic acid, larixol, and neo-abietadienol . elliotinol is unique due to its specific molecular structure and bioactive properties. Unlike other similar compounds, elliotinol has shown distinct anti-inflammatory and antioxidant activities, making it a valuable compound for scientific research and potential therapeutic applications .
List of Similar Compounds
- Communic acid
- Larixol
- Neo-abietadienol
- Pimarinol
- Epimanool
- Dehydroabietol
Properties
IUPAC Name |
[(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-6-15(2)8-10-17-16(3)9-11-18-19(4,14-21)12-7-13-20(17,18)5/h6,8,17-18,21H,1,3,7,9-14H2,2,4-5H3/b15-8+/t17-,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNYVXLYMQKQHH-OCHVYMGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)CO)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)CO)C)/C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources and distribution of trans-communol within plants?
A1: this compound has been identified in various plant species, including Pinus thunbergii [] and Fritillaria thunbergii [, ]. Notably, in Pinus thunbergii, this compound was predominantly found in the needles and defoliated twigs, alongside other labdanoids like 18-hydroxy-13-epi-manoyl oxide []. This suggests a potential role for this compound in the plant's defense mechanisms or other physiological processes. The specific distribution within the plant may offer clues to its biological function and potential applications.
Q2: Has this compound been isolated from any other plant species besides Pinus thunbergii and Fritillaria thunbergii?
A2: Yes, research has also identified this compound in Salvia cinnabarina, alongside other labdane diterpenoids like malonylcommunol and 6β-hydroxy-trans-communic acid []. This discovery marked the first report of labdane-type diterpenoids in a Mexican Salvia species, highlighting the potential for uncovering new chemical diversity within this genus. Further exploration of different plant species could reveal additional sources of this compound and other related compounds with potential bioactivities.
Q3: What is the significance of finding this compound alongside other labdane diterpenoids in these plants?
A3: The co-occurrence of this compound with other labdane diterpenoids suggests a shared biosynthetic pathway and potential synergistic effects [, , , ]. This information is valuable for understanding the biosynthesis of these compounds and for exploring their potential applications in various fields. For example, the presence of other bioactive compounds could influence the overall efficacy of plant extracts containing this compound.
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